Ortho‑Fluoro Anilide vs. Meta‑Fluoro Anilide: 4‑ to 22‑Fold Lower Cytotoxicity in Mercapto Analog
In a study of N‑(5‑mercapto‑1,3,4‑thiadiazol‑2‑yl)‑2‑phenylacetamide derivatives, the ortho‑fluoro analog (compound 3a) showed IC₅₀ > 200 µM against SKNMC (neuroblastoma), HT‑29 (colon cancer), and PC3 (prostate cancer) cell lines, whereas the meta‑fluoro analog (compound 3b) displayed IC₅₀ values of 22.2 ± 0.077 µM, 9.8 ± 0.066 µM, and 12.6 ± 0.302 µM, respectively [1]. This represents a greater than 9‑fold improvement for HT‑29 and PC3, and a greater than 4‑fold improvement for SKNMC, when the fluorine is moved from ortho to meta position.
| Evidence Dimension | Cytotoxicity (IC₅₀) against three human cancer cell lines |
|---|---|
| Target Compound Data | Ortho‑fluoro mercapto analog (3a): SKNMC > 200 µM; HT‑29 > 200 µM; PC3 46 ± 0.397 µM |
| Comparator Or Baseline | Meta‑fluoro mercapto analog (3b): SKNMC 22.2 ± 0.077 µM; HT‑29 9.8 ± 0.066 µM; PC3 12.6 ± 0.302 µM |
| Quantified Difference | ≥9‑fold improvement for HT‑29 and PC3; ≥4‑fold for SKNMC when fluorine moves from ortho to meta |
| Conditions | MTT assay, 48–96 h incubation, cell lines: SKNMC, HT‑29, PC3; doxorubicin reference |
Why This Matters
The ortho‑fluoro anilide motif defines a distinct SAR space; researchers requiring an inactive or weakly active ortho‑fluoro control for mechanistic studies would specifically select this scaffold.
- [1] Mohammadi‑Farani A, Heidarian N, Aliabadi A. N‑(5‑Mercapto‑1,3,4‑thiadiazol‑2‑yl)‑2‑phenylacetamide derivatives: synthesis and in‑vitro cytotoxicity evaluation as potential anticancer agents. Iran J Pharm Res. 2014;13(2):487‑492. PMID:24523748; PMCID:PMC4157023. View Source
